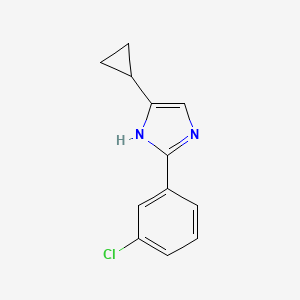

4-Cyclopropyl-2-(3-chloro-phenyl) imidazole

Description

Properties

Molecular Formula |

C12H11ClN2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-5-cyclopropyl-1H-imidazole |

InChI |

InChI=1S/C12H11ClN2/c13-10-3-1-2-9(6-10)12-14-7-11(15-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15) |

InChI Key |

GNSZCTACFFNSDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(N2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Epoxidation of 1-(3-chlorophenyl)-2-cyclopropyl-1-acetone | React 1-(3-chlorophenyl)-2-cyclopropyl-1-acetone with sulfur Li Yede reagent in presence of alkali, using solvents such as toluene or benzene | Molar ratios: thioether:methyl sulfate = 1.0–2.5:1; solvent volume 1–4× weight of acetone; alkali:methyl sulfate = 2.0–5.2:1; temperature controlled | Formation of 2-(3-chlorophenyl)-2-(1-cyclopropylethyl) epoxyethane intermediate |

| 2. Cyclization with imidazole derivative | Condense epoxy intermediate with imidazole or benzimidamide under catalytic or catalyst-free conditions | Mild heating, organic solvent (e.g., acetonitrile), possible use of base such as DBU | Formation of crude 4-cyclopropyl-2-(3-chlorophenyl) imidazole |

| 3. Salt formation and purification | React crude product with inorganic acid to form salt, followed by filtration, washing, and drying | Acidic aqueous medium, controlled temperature | High-purity salt form of the target compound |

| 4. Deacidification and final drying | Heat salt in presence of water to remove acid, followed by filtration and drying | Controlled heating and drying | Pure 4-cyclopropyl-2-(3-chloro-phenyl) imidazole with high yield |

Catalyst-Free Cyclization Example

A representative procedure for synthesizing 2,4-disubstituted imidazoles (analogous to the target compound) involves:

- Mixing benzimidamide hydrochloride (0.3 mmol), (1-azidovinyl) benzene (0.2 mmol), and DBU (0.3 mmol) in acetonitrile (2 mL).

- Heating at 80 °C for 8 hours.

- Workup by extraction with ethyl acetate and drying over sodium sulfate.

- Purification by silica gel chromatography to isolate the product in approximately 89% yield.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Epoxidation of 1-(3-chlorophenyl)-2-cyclopropyl-1-acetone followed by cyclization | Sulfur Li Yede reagent, alkali, imidazole | Organic solvents, mild heating | High (not specified) | Efficient for cyproconazole analogs, scalable |

| Catalyst-free [3 + 2] cyclization of benzimidamides with vinyl azides | Benzimidamide hydrochloride, vinyl azide, DBU | Acetonitrile, 80 °C, 8 h | Up to 89% | Mild, selective, broad substrate scope |

Final Remarks

The preparation of 4-cyclopropyl-2-(3-chloro-phenyl) imidazole can be effectively achieved through modern synthetic methods leveraging catalyst-free cyclization reactions or epoxidation-cyclization sequences inspired by cyproconazole synthesis. The catalyst-free [3 + 2] cyclization offers a particularly attractive route due to its operational simplicity, high selectivity, and environmental benefits. However, the choice of method depends on precursor availability and scale requirements.

This synthesis area remains active for research, with ongoing efforts to improve yields, reduce purification complexity, and expand the scope of substituents on the imidazole ring.

Chemical Reactions Analysis

Substitution Reactions

The 3-chlorophenyl and cyclopropyl groups participate in regioselective substitutions:

Nucleophilic Aromatic Substitution (SN_NNAr)

The chlorine atom on the phenyl ring undergoes displacement with amines (e.g., morpholine):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Morpholine | Pd catalysis, 100°C | 2-(morpholin-4-yl)phenyl derivative | 85% |

Amide Coupling

The imidazole’s NH group reacts with activated carboxylic acids:

| Reagent | Conditions | Application |

|---|---|---|

| Cyclopropanecarbonyl chloride | DCM, Et₃N | Neuroprotective analogs |

Oxidation

Imidazole rings oxidize to N-oxides using H₂O₂ or KMnO₄ under acidic conditions .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces nitro or carbonyl groups appended to the core .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl or cyclopropyl groups:

Suzuki-Miyaura Coupling

Introduces aryl/heteroaryl groups at the 4-position:

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | 78% |

Buchwald-Hartwig Amination

Installs amine substituents on the phenyl ring:

| Amine | Conditions | Yield |

|---|---|---|

| N-Methylphenethylamine | Pd₂(dba)₃, Xantphos | 82% |

Biological Activity and Functionalization

Modifications to this scaffold enhance pharmacological properties:

-

Anti-inflammatory activity : Introducing fluorophenyl groups (IC₅₀ = 30 μM) .

-

Antiviral activity : Pyridyl biaryl derivatives inhibit SARS-CoV-2 3CL protease (IC₅₀ = 68 nM) .

Regioselectivity and Steric Effects

The cyclopropyl group imposes steric hindrance, directing substitutions to the 4- and 5-positions of the imidazole ring. Electronic effects from the 3-chlorophenyl group further polarize the ring, favoring electrophilic attacks at the 2-position .

Stability and Degradation

Under acidic conditions, the cyclopropane ring undergoes strain-driven ring-opening, forming propene derivatives. Hydrolysis of the imidazole ring occurs in strongly basic media (pH > 12) .

Scientific Research Applications

4-Cyclopropyl-2-(3-chloro-phenyl)imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropyl group and a 3-chlorophenyl group. It has the molecular formula C12H11ClN2 and a molecular weight of approximately 218.68 g/mol. This compound has received attention for its possible medicinal chemistry applications because of its unique structural characteristics.

Scientific Research Applications

- Medicinal Chemistry 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole is investigated for potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological investigation. The compound's mechanism of action likely involves binding to specific molecular targets, leading to modulation of biological pathways associated with disease processes.

- Enzyme Inhibition and Receptor Modulation The biological activity of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole has been explored for its potential as an enzyme inhibitor or receptor modulator. Interaction studies have shown that 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole can bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. For instance, it may inhibit cell proliferation by interfering with signaling pathways involved in cancer progression.

- Industrial Materials Protection The compound can be employed for protecting industrial materials against infection with, and destruction by, unwanted microorganisms .

Data Table: Reactions of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium methoxide | Methanol |

Structural Comparison Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole | Imidazole ring with cyclopropyl and chlorophenyl groups | Potential anti-inflammatory and anticancer effects |

| Imidazo[1,2-a]pyridine derivatives | Imidazo ring without cyclopropyl | Varied biological activities |

| Benzimidazole derivatives | Benzene fused to imidazole | Known for diverse pharmacological effects |

| Triazole compounds | Three nitrogen atoms in the ring | Different electronic properties |

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Imidazole derivatives vary in reactivity based on substituent type and position. Key comparisons include:

Key Observations :

- The cyclopropyl group at C4 introduces steric bulk and mild electron donation, which may stabilize transition states in electrophilic reactions but slow kinetic rates compared to unsubstituted imidazole .

Reaction Kinetics with Ozone

Ozone reacts with imidazole derivatives via electrophilic attack, with rate constants influenced by substituent-induced changes in pKa and electron density:

Mechanistic Insights :

- The chlorine substituent lowers the pKa of 4-Cyclopropyl-2-(3-Cl-Ph)Im, increasing protonation at neutral pH and reducing ozone reactivity relative to unsubstituted imidazole .

- The cyclopropyl group may enhance stability of ozonolysis intermediates (e.g., zwitterions or dioxazole), but steric hindrance could limit ozone access to reactive sites .

Transformation Products

Ozonolysis of imidazole derivatives produces formamide, formate, and glyoxal as primary products. Substituents influence secondary product formation:

Hypothesized Pathways for 4-Cyclopropyl-2-(3-Cl-Ph)Im :

Ozone attack at C4 or C5 : Cyclopropane ring strain facilitates cleavage, forming cyclopropane-derived acids (e.g., cyclopropanecarboxylic acid).

Chlorophenyl degradation: Oxidative dechlorination may yield Cl-free aromatics (e.g., phenol derivatives) .

Biological Activity

4-Cyclopropyl-2-(3-chloro-phenyl)imidazole is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by an imidazole ring substituted with a cyclopropyl group and a 3-chlorophenyl group, which may contribute to its unique pharmacological properties. The molecular formula is C12H11ClN2, with a molecular weight of approximately 218.68 g/mol. Research indicates that this compound could serve as an enzyme inhibitor or receptor modulator, with implications for anti-inflammatory and anticancer therapies.

The biological activity of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole is believed to involve its interaction with specific enzymes or receptors, leading to the modulation of various biological pathways. It may inhibit cell proliferation by interfering with signaling pathways associated with cancer progression. The compound's ability to bind to molecular targets is critical for understanding its therapeutic potential.

Anticancer Properties

Preliminary studies suggest that 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis. For instance, its structural features allow it to interfere with the activity of enzymes crucial for cancer cell survival.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit nitric oxide production in microglial cells, which are involved in neuroinflammation. The toxicity profile suggests that it maintains cell viability at higher concentrations, making it a candidate for further investigation in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole can provide insights into its biological efficacy. The presence of the cyclopropyl and chlorophenyl substituents plays a significant role in enhancing its activity against various biological targets.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole | Imidazole ring with cyclopropyl and chlorophenyl groups | Potential anti-inflammatory and anticancer effects |

| Imidazo[1,2-a]pyridine derivatives | Imidazo ring without cyclopropyl | Varied biological activities |

| Benzimidazole derivatives | Benzene fused to imidazole | Known for diverse pharmacological effects |

| Triazole compounds | Three nitrogen atoms in the ring | Different electronic properties |

This table illustrates the uniqueness of 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole compared to structurally similar compounds, highlighting its specific substituents and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition : Research has shown that 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole can effectively inhibit enzymes involved in inflammatory processes. For example, studies measuring nitric oxide production indicated significant inhibition at various concentrations without compromising cell viability .

- Anticancer Activity : In vitro assays demonstrated that this compound could reduce the viability of cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Toxicity Profile : Toxicity assessments have indicated that while some analogs exhibit cytotoxic effects at high concentrations, 4-Cyclopropyl-2-(3-chloro-phenyl)imidazole maintains acceptable toxicity levels, making it a safer option for therapeutic development .

Q & A

Q. How to design pharmacological assays for evaluating bioactivity?

- Methodological Answer : For anti-inflammatory activity, use COX-2 inhibition assays (in vitro) and carrageenan-induced rat paw edema models (in vivo). Molecular docking (AutoDock Vina) screens interactions with COX-2’s active site, prioritizing derivatives with cyclopropyl groups for hydrophobic binding .

Tables for Methodological Reference

Table 1: Catalyst Optimization in Hydrogenation (Adapted from )

| Catalyst | Solvent | Time (h) | Yield (%) | Byproduct Observed? |

|---|---|---|---|---|

| Pd/C | Ethanol | 6 | 35 | Yes (dechlorination) |

| Pd/C | Water | 6 | 40 | Yes |

| Raney Ni | Ethanol | 6 | 92 | No |

Table 2: Key Parameters in DoE for Reaction Optimization

| Variable | Low Level | High Level | Significance (p-value) |

|---|---|---|---|

| Temperature (°C) | 25 | 45 | <0.001 |

| Catalyst Loading | 1 mol% | 5 mol% | 0.012 |

| Solvent Polarity | Ethanol | DMF | 0.003 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.